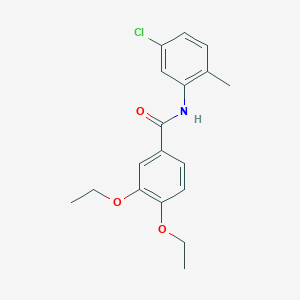
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide, also known as CDMB, is a chemical compound that has been widely studied for its potential applications in scientific research. CDMB is a benzamide derivative that has shown promise in a range of applications, including as an inhibitor of certain enzymes and as a potential treatment for various diseases.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide as an enzyme inhibitor is complex and involves a range of interactions between the compound and the enzyme. N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide is thought to bind to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its enzyme inhibitory activity, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to have antioxidant and anti-inflammatory properties. These properties may make N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide a promising candidate for the treatment of a range of diseases, including neurodegenerative disorders and cancer.
実験室実験の利点と制限
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. However, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide also has some limitations. Its mechanism of action is complex, and its effects on different enzymes and physiological processes may vary. This can make it difficult to predict the compound's activity in different experimental settings.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide. One area of interest is the development of more specific and potent inhibitors of certain enzymes, such as carbonic anhydrase. Additionally, N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide may have potential applications in the treatment of neurodegenerative disorders, cancer, and other diseases. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-diethoxyaniline in the presence of a base to yield N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of enzyme inhibition. N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cholinesterase, which are involved in a range of physiological processes.
特性
製品名 |
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide |
|---|---|
分子式 |
C18H20ClNO3 |
分子量 |
333.8 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-3,4-diethoxybenzamide |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-16-9-7-13(10-17(16)23-5-2)18(21)20-15-11-14(19)8-6-12(15)3/h6-11H,4-5H2,1-3H3,(H,20,21) |
InChIキー |
HULKTDLSYKGFRB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)




![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)

![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)